molecular formula C10H9F3O B1440427 2'-Methyl-3'-(trifluoromethyl)acetophenone CAS No. 1017778-01-6

2'-Methyl-3'-(trifluoromethyl)acetophenone

Cat. No. B1440427
CAS RN: 1017778-01-6
M. Wt: 202.17 g/mol
InChI Key: CTVIRJUXTNXDAA-UHFFFAOYSA-N
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Description

2’-Methyl-3’-(trifluoromethyl)acetophenone is an organic compound with the IUPAC name 1-[2-methyl-3-(trifluoromethyl)phenyl]ethanone . It has a molecular weight of 202.18 . It is a liquid at ambient temperature .


Molecular Structure Analysis

The InChI code for 2’-Methyl-3’-(trifluoromethyl)acetophenone is 1S/C10H9F3O/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13/h3-5H,1-2H3 . This indicates that the molecule consists of a trifluoromethyl group attached to a methylated acetophenone.


Chemical Reactions Analysis

2’-Methyl-3’-(trifluoromethyl)acetophenone has been used to investigate the use of in situ generated CuCF3 for the direct substitution of chlorine by CF3 in various aromatic substrates .


Physical And Chemical Properties Analysis

2’-Methyl-3’-(trifluoromethyl)acetophenone is a liquid at ambient temperature . The density of a related compound, 2,2,2-Trifluoro-3’-(trifluoromethyl)acetophenone, is 1.255 g/mL at 25 °C .

Scientific Research Applications

Synthetic Applications

  • Claisen Condensation for Chromones and Furanones Synthesis : Research by Irgashev et al. (2009) demonstrated the synthesis of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones through Claisen condensation of acetophenones, indicating a pathway for producing compounds with potential pharmacological activities (Irgashev et al., 2009).

  • Biocatalytic Reduction for Chiral Alcohols : A study by Wang et al. (2011) identified a bacterial strain capable of asymmetrically reducing 3,5-bis(trifluoromethyl) acetophenone to produce chiral alcohols, offering insights into biocatalytic applications for synthesizing enantiomerically pure compounds (Wang et al., 2011).

  • Electrochemical Carboxylation in Ionic Liquids : Zhao et al. (2014) explored the electroreduction of acetophenone in ionic liquids, revealing the influence of proton availability on product distribution, which could be leveraged for selective synthesis processes (Zhao et al., 2014).

Catalytic and Mechanistic Insights

  • Enantioselective Hydrogenation : Research by Hess et al. (2004) on asymmetric hydrogenation of derivatives indicated the potential for producing enantiopure alcohols, crucial intermediates for various pharmaceutical syntheses (Hess et al., 2004).

  • Ionic Liquid Effects on Electrochemical Reactions : Lagrost et al. (2005) investigated the impact of room-temperature ionic liquids on the electrochemical pinacol coupling of acetophenone, showing how ionic liquids can modify reaction kinetics and stereoselectivity, important for optimizing synthetic routes (Lagrost et al., 2005).

Safety and Hazards

2’-Methyl-3’-(trifluoromethyl)acetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation occurs .

properties

IUPAC Name

1-[2-methyl-3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVIRJUXTNXDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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